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Introduction

FT836 is a multiplexed-engineered, off-the-shelf chimeric antigen receptor (CAR) T-cell therapy
candidate developed by Fate Therapeutics, currently under investigation for the treatment of
advanced solid tumors.[1] This guide provides an in-depth technical overview of FT836,
focusing on its novel mechanisms of action, preclinical data, and the design of its ongoing
clinical evaluation. FT836 represents a significant advancement in the field of cellular
immunotherapy, leveraging induced pluripotent stem cell (iPSC) technology to create a
standardized, readily available therapeutic with a multi-pronged approach to overcoming key
challenges in treating solid tumors.

Core Technology: Targeting MICA/B with a Novel
CAR Design

The primary target of FT836 is the major histocompatibility complex (MHC) class I-related
proteins A (MICA) and B (MICB). These stress-induced ligands are frequently overexpressed
on a wide range of solid tumors, with limited expression on healthy tissues, making them an
attractive target for cancer immunotherapy.[2]

A common mechanism of tumor immune evasion involves the proteolytic shedding of the
ectodomains of MICA and MICB, rendering them unrecognizable by native immune cells
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expressing the NKG2D receptor.[2] FT836 is engineered with a novel CAR that specifically
targets the membrane-proximal a3 domain of MICA/B.[2][3] This unique binding site is resistant
to proteolytic cleavage, thereby preventing the shedding of MICA/B from the tumor cell surface
and ensuring robust and sustained recognition by the CAR T-cells.[2][3]

Signaling Pathway: FT836 Engagement with MICA/B-
Expressing Tumor Cells
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Caption: FT836 CAR binding to the MICA/B a3 domain on tumor cells.

"Sword & Shield" Technology: Overcoming Host
Rejection
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A significant hurdle for allogeneic, or "off-the-shelf," cell therapies is the risk of rejection by the
host immune system. FT836 incorporates Fate Therapeutics' proprietary "Sword & Shield"
technology, a suite of genetic modifications designed to enable the persistence and function of
the CAR T-cells without the need for patient lymphodepleting chemotherapy.[2][3]

The key components of this technology include:

o Allo-defense Receptor (ADR): A 4-1BB-targeted CAR that enables FT836 to recognize and
eliminate alloreactive host immune cells.[3]

o CD58 Knockout: The deletion of CD58, a critical adhesion molecule, prevents its interaction
with CD2 on host T-cells, thereby evading recognition and subsequent rejection.[3]

Logical Relationship: FT836 "Sword & Shield"
Mechanism
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Caption: "Sword & Shield" technology for evading host immune rejection.
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Multiplexed Engineering for Enhanced Anti-Tumor
Function

Beyond its core targeting and defense mechanisms, FT836 is further engineered with several
features to enhance its efficacy in the solid tumor microenvironment:

o TGF[-signal Redirection Receptor: Converts the immunosuppressive signals of TGFf3 into a
T-cell activating signal.

» High-affinity, Non-cleavable CD16a (hnCD16): Enables antibody-dependent cellular
cytotoxicity (ADCC) in combination with monoclonal antibodies.

o CXCR2 Receptor: Enhances trafficking of the CAR T-cells to the tumor site.

e CD38 and T-cell Receptor Alpha Knockout: Reduces fratricide and prevents graft-versus-
host disease, respectively.

Preclinical Data Summary

Preclinical studies presented at the 2024 Society for Immunotherapy of Cancer (SITC) annual
meeting demonstrated that FT836 exhibits potent and durable anti-tumor activity across a
broad range of solid tumor types in both in vitro and in vivo models.[2][3] A key finding from
these studies is the sustained functional persistence of FT836 even in the presence of
alloreactive T-cells, highlighting the potential for this therapy to be effective without conditioning
chemotherapy.[2][3]

lllustrative Preclinical Data Tables

Specific quantitative data from Fate Therapeutics' preclinical studies are not publicly available.
The following tables are illustrative based on the qualitative descriptions of "potent” and
"durable" anti-tumor activity.

Table 1: lllustrative In Vitro Cytotoxicity of FT836 against MICA/B-Positive Tumor Cell Lines
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. . Effector:Target % Lysis
Tumor Cell Line MICA/B Expression . .
Ratio (lllustrative)

Pancreatic Cancer High 10:1 > 80%
Non-Small Cell Lung )

Medium 10:1 > 60%
Cancer
Colorectal Cancer Low 10:1 > 40%
MICA/B Negative ]

Negative 10:1 <5%

Control

Table 2: lllustrative In Vivo Anti-Tumor Efficacy of FT836 in a Xenograft Model

Tumor Growth
Treatment Group Dosing Regimen Inhibition

Survival Benefit

. (llustrative)
(Illustrative)

Vehicle Control Weekly 0% -

FT836 Monotherapy Single Dose > 70% Significant
FT836 + Paclitaxel Combination > 90% Synergistic
FT836 + Cetuximab Combination > 85% Synergistic

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical
evaluation of CAR T-cell therapies. The exact protocols used by Fate Therapeutics for FT836
are proprietary and not publicly available.

In Vitro Cytotoxicity Assay

o Cell Preparation:

o Target tumor cells (MICA/B-positive and negative controls) are harvested and plated in 96-
well plates at a density of 1 x 10°4 cells per well.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o FT836 effector cells are thawed, washed, and resuspended in appropriate T-cell media.

e Co-culture:

o FT836 cells are added to the target cells at various effector-to-target (E:T) ratios (e.g.,
10:1, 5:1, 1:2).

o The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C
and 5% CO2.

o Cytotoxicity Measurement:

o Cell viability is assessed using a standard method such as a lactate dehydrogenase (LDH)
release assay or a luminescence-based cytotoxicity assay.

o Percent specific lysis is calculated relative to control wells containing only target cells
(spontaneous lysis) and target cells treated with a lysis buffer (maximum lysis).

In Vivo Xenograft Tumor Model

¢ Animal Model:

o Immunodeficient mice (e.g., NSG or NOG mice) are used to prevent rejection of human
cells.

e Tumor Implantation:

o Human tumor cells expressing MICA/B are subcutaneously implanted into the flank of the
mice.

o Tumors are allowed to establish and reach a predetermined size (e.g., 100-150 mma3).
e Treatment Administration:

o Mice are randomized into treatment groups (e.g., vehicle control, FT836 monotherapy,
FT836 in combination with other agents).

o FT836 is administered intravenously at a specified dose.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Efficacy Assessment:
o Tumor volume is measured regularly (e.g., twice weekly) using calipers.
o Animal survival is monitored and recorded.

o At the end of the study, tumors and other tissues may be harvested for further analysis
(e.g., immunohistochemistry to assess FT836 infiltration).

Experimental Workflow: Preclinical Evaluation of FT836
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Caption: A generalized workflow for the preclinical development of FT836.
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Clinical Development

FT836 is currently being evaluated in a Phase 1, open-label, multi-center clinical trial
(NCT07216105) for the treatment of advanced solid tumors. The primary objectives of the
study are to assess the safety and tolerability of FT836 and to determine the recommended
Phase 2 dose. The trial is designed to evaluate FT836 as a monotherapy and in combination
with standard-of-care agents, including paclitaxel, cetuximab, and trastuzumab.[1]

Conclusion

FT836 represents a novel and promising approach to allogeneic CAR T-cell therapy for solid
tumors. Its unique targeting of the a3 domain of MICA/B, combined with the innovative "Sword
& Shield" technology and other advanced engineering features, has the potential to overcome
several critical limitations of current cellular immunotherapies. The ongoing Phase 1 clinical trial
will provide valuable insights into the safety and efficacy of this innovative therapeutic
candidate. The preclinical data, though qualitatively described, suggest a potent anti-tumor
activity and a favorable safety profile, positioning FT836 as a potentially transformative
treatment for patients with advanced solid tumors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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